3,5-Bis(pentafluoroethyl)pyridin-4-amine
Description
3,5-Bis(pentafluoroethyl)pyridin-4-amine is a fluorinated pyridine derivative characterized by two pentafluoroethyl (-C₂F₅) groups at the 3- and 5-positions of the pyridine ring and an amine (-NH₂) group at the 4-position. This compound belongs to the broader class of perfluorinated aromatic amines, which are notable for their high thermal stability, chemical inertness, and lipophilicity due to the strong electron-withdrawing nature of fluorine substituents .
Properties
IUPAC Name |
3,5-bis(1,1,2,2,2-pentafluoroethyl)pyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F10N2/c10-6(11,8(14,15)16)3-1-21-2-4(5(3)20)7(12,13)9(17,18)19/h1-2H,(H2,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOLHVYTZLMRPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)C(C(F)(F)F)(F)F)N)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where pentafluoroethyl halides react with pyridine derivatives under specific conditions . The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) to facilitate the substitution process.
Industrial Production Methods
Industrial production of 3,5-Bis(pentafluoroethyl)pyridin-4-amine may involve large-scale nucleophilic substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(pentafluoroethyl)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The pentafluoroethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halides are employed for substitution reactions.
Major Products Formed
Scientific Research Applications
3,5-Bis(pentafluoroethyl)pyridin-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-Bis(pentafluoroethyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The pentafluoroethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
The following analysis compares 3,5-Bis(pentafluoroethyl)pyridin-4-amine with structurally related pyridine derivatives and perfluorinated compounds, focusing on substituent effects, physicochemical properties, and reactivity.
Substituent Effects and Electronic Properties
Key Observations :
- The dual -C₂F₅ groups in the target compound confer superior electron-withdrawing effects and steric bulk compared to -CF₃ or -F substituents. This likely reduces reactivity in nucleophilic aromatic substitution but enhances thermal and oxidative stability .
- The amine group’s position (4-) and steric environment differ significantly from analogs like 3-methyl-2-aminopyridine, where the amine is more accessible for reactions .
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Predicted LogP* | Boiling Point (°C, est.) | Solubility Trends |
|---|---|---|---|---|
| This compound | ~435 (estimated) | 4.2–5.1 | >200 (decomposes) | Low water solubility; soluble in fluorinated solvents. |
| 3-Methyl-2-aminopyridine | 108.14 | 0.9 | 220–230 | Moderate water solubility. |
| N-Methyl-2-(trifluoromethyl)pyridin-4-amine | 180.14 | 1.8 | 180–190 | Soluble in polar aprotic solvents. |
| 3,5-Difluoropyridin-4-amine | 130.10 | 0.3 | 150–160 | Moderately soluble in water. |
Notes:
- *LogP values estimated using fragment-based methods (e.g., Crippen’s method).
- The high molecular weight and fluorinated substituents of this compound result in exceptional lipophilicity, making it suitable for non-polar applications .
- In contrast, 3,5-Difluoropyridin-4-amine (with smaller -F groups) exhibits lower LogP and higher water solubility .
Reactivity and Stability
- Thermal Stability: Perfluorinated compounds like this compound are expected to exhibit higher thermal stability than non-fluorinated analogs. For example, perfluoroethyl-substituted furans in decompose above 300°C, suggesting similar resilience for the target compound .
- Chemical Inertness: The strong C-F bonds and electron-deficient aromatic ring resist electrophilic attack, contrasting with 3-methyl-2-aminopyridine, which undergoes nitration and sulfonation more readily .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
